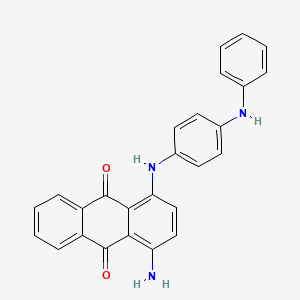
1-Amino-4-(4-anilinoanilino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-((4-(phenylamino)phenyl)amino)anthracene-9,10-dione can be synthesized through several methods. One common route involves the reaction of 1-aminoanthraquinone with aniline in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
In industrial settings, the compound is often produced using a continuous flow process. This involves the vapor-phase oxidation of anthracene in the presence of a catalyst such as vanadium pentoxide (V2O5) at high temperatures (around 389°C). The resulting product is then purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-((4-(phenylamino)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-4-((4-(phenylamino)phenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Widely used as a dye and pigment in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. It also generates reactive oxygen species (ROS) upon exposure to light, which can damage cellular components, making it useful in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-anilinoanthraquinone
- Disperse Blue 19
- Solvent Blue 68
Uniqueness
1-Amino-4-((4-(phenylamino)phenyl)amino)anthracene-9,10-dione is unique due to its specific structural configuration, which imparts distinct optical and chemical properties. Its ability to generate ROS upon light exposure makes it particularly valuable in medical applications .
Properties
CAS No. |
88653-17-2 |
|---|---|
Molecular Formula |
C26H19N3O2 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-amino-4-(4-anilinoanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H19N3O2/c27-21-14-15-22(24-23(21)25(30)19-8-4-5-9-20(19)26(24)31)29-18-12-10-17(11-13-18)28-16-6-2-1-3-7-16/h1-15,28-29H,27H2 |
InChI Key |
BFDGONROWBAUDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















